1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine hydrochloride
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Overview
Description
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
The synthesis of 1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a dehydrating agent like carbonyl diimidazole (CDI) in toluene . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: Oxadiazoles are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Materials Science: This compound can be used in the development of new materials, such as fluorescent dyes and sensors.
Biological Research: It can serve as a building block for the synthesis of biologically active molecules, aiding in the study of various biological processes.
Mechanism of Action
The mechanism of action of 1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine hydrochloride can be compared with other oxadiazole derivatives, such as:
- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine trifluoroacetate
- 2-(1,2,4-Oxadiazol-5-yl)anilines These compounds share the oxadiazole core but differ in their substituents, which can significantly affect their chemical properties and applications. The unique cyclopropane ring in this compound distinguishes it from other similar compounds, potentially offering different reactivity and biological activity.
Properties
CAS No. |
2703774-15-4 |
---|---|
Molecular Formula |
C7H12ClN3O |
Molecular Weight |
189.6 |
Purity |
95 |
Origin of Product |
United States |
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